molecular formula C30H31N3O7 B11422115 Ethyl 4-[({1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11422115
M. Wt: 545.6 g/mol
InChI Key: QZCRLBQWSXFPMH-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[1-(4-METHOXYPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of ETHYL 4-{2-[1-(4-METHOXYPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves several steps. One common method includes the reaction of ethyl 3-aryl-2-cyanoprop-2-enoates with N1, N3-bis(2-methoxyphenyl)propanediamide in the presence of triethylamine in anhydrous ethanol. This reaction can be carried out at room temperature or under reflux conditions, yielding the desired product in high yields (73-90%) through intramolecular heterocyclization .

Chemical Reactions Analysis

ETHYL 4-{2-[1-(4-METHOXYPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the ester group, using reagents like sodium methoxide or potassium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4-{2-[1-(4-METHOXYPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[1-(4-METHOXYPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

ETHYL 4-{2-[1-(4-METHOXYPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can be compared with similar compounds such as:

The uniqueness of ETHYL 4-{2-[1-(4-METHOXYPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE lies in its complex structure, which provides a diverse range of chemical and biological activities.

Properties

Molecular Formula

C30H31N3O7

Molecular Weight

545.6 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C30H31N3O7/c1-4-40-29(36)21-7-9-22(10-8-21)31-27(34)19-26-28(35)33(23-11-15-25(39-3)16-12-23)30(37)32(26)18-17-20-5-13-24(38-2)14-6-20/h5-16,26H,4,17-19H2,1-3H3,(H,31,34)

InChI Key

QZCRLBQWSXFPMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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